

Dehydroadynenerigenin Glucosyldigitaloside: A Technical Overview of its Molecular Properties and Biological Activity

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Compound of Interest

Compound Name: *Dehydroadynenerigenin
glucosyldigitaloside*

Cat. No.: *B15129572*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dehydroadynenerigenin glucosyldigitaloside**, a cardiac glycoside with significant biological activity. This document details its molecular formula and weight, outlines experimental protocols for its isolation and the assessment of its activity, and illustrates its mechanism of action.

Molecular Profile

Dehydroadynenerigenin glucosyldigitaloside is a complex natural product with the molecular formula $C_{36}H_{52}O_{13}$ and a molecular weight of 692.79 g/mol. A summary of its key molecular data is presented in the table below.

Property	Value
Molecular Formula	$C_{36}H_{52}O_{13}$
Molecular Weight	692.79 g/mol

Mechanism of Action: Inhibition of Na^+/K^+ -ATPase

Dehydroadynenerigenin glucosyldigitaloside, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to a cascade of events within the cell, particularly in cardiomyocytes, ultimately resulting in increased cardiac contractility.

The binding of **Dehydroadynenerigenin glucosyldigitaloside** to the Na⁺/K⁺-ATPase pump disrupts the transport of Na⁺ ions out of the cell, leading to an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally expels Ca²⁺ ions from the cell. The elevated intracellular Na⁺ concentration reduces the efficiency of the NCX, causing an accumulation of intracellular Ca²⁺. The increased availability of intracellular Ca²⁺ enhances the contractility of cardiac muscle fibers.



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Mechanism of action of **Dehydroadynenerigenin glucosyldigitaloside**.

Experimental Protocols

Extraction of Cardiac Glycosides from Nerium oleander

The following is a general protocol for the extraction of cardiac glycosides from the leaves of Nerium oleander, a common source of these compounds. It should be noted that this is a generalized procedure and may require optimization for the specific isolation of **Dehydroadynenerigenin glucosyldigitaloside**.

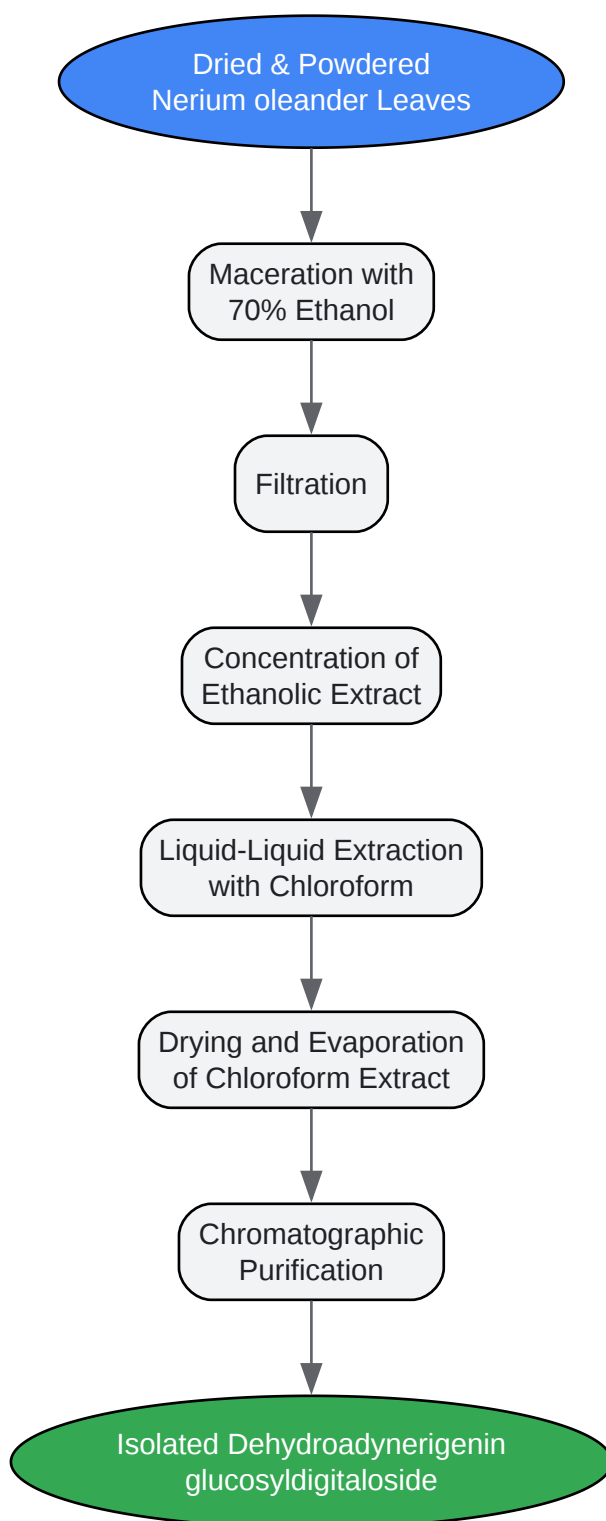
Materials:

- Dried and powdered leaves of Nerium oleander
- 70% Ethanol
- Chloroform

- Separatory funnel
- Filtration apparatus
- Rotary evaporator

Procedure:

- Macerate 100 g of dried, powdered Nerium oleander leaves in 1 L of 70% ethanol for 24 hours at room temperature with occasional stirring.
- Filter the mixture and collect the ethanolic extract.
- Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
- Resuspend the resulting aqueous residue in distilled water and transfer to a separatory funnel.
- Perform liquid-liquid extraction with an equal volume of chloroform three times.
- Combine the chloroform fractions, as they will contain the cardiac glycosides.
- Dry the combined chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to yield the crude cardiac glycoside mixture.
- Further purification by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) is necessary to isolate individual glycosides like **Dehydroadynenerigenin glucosyldigitaloside**.



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General workflow for the extraction of cardiac glycosides.

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound on Na⁺/K⁺-ATPase.

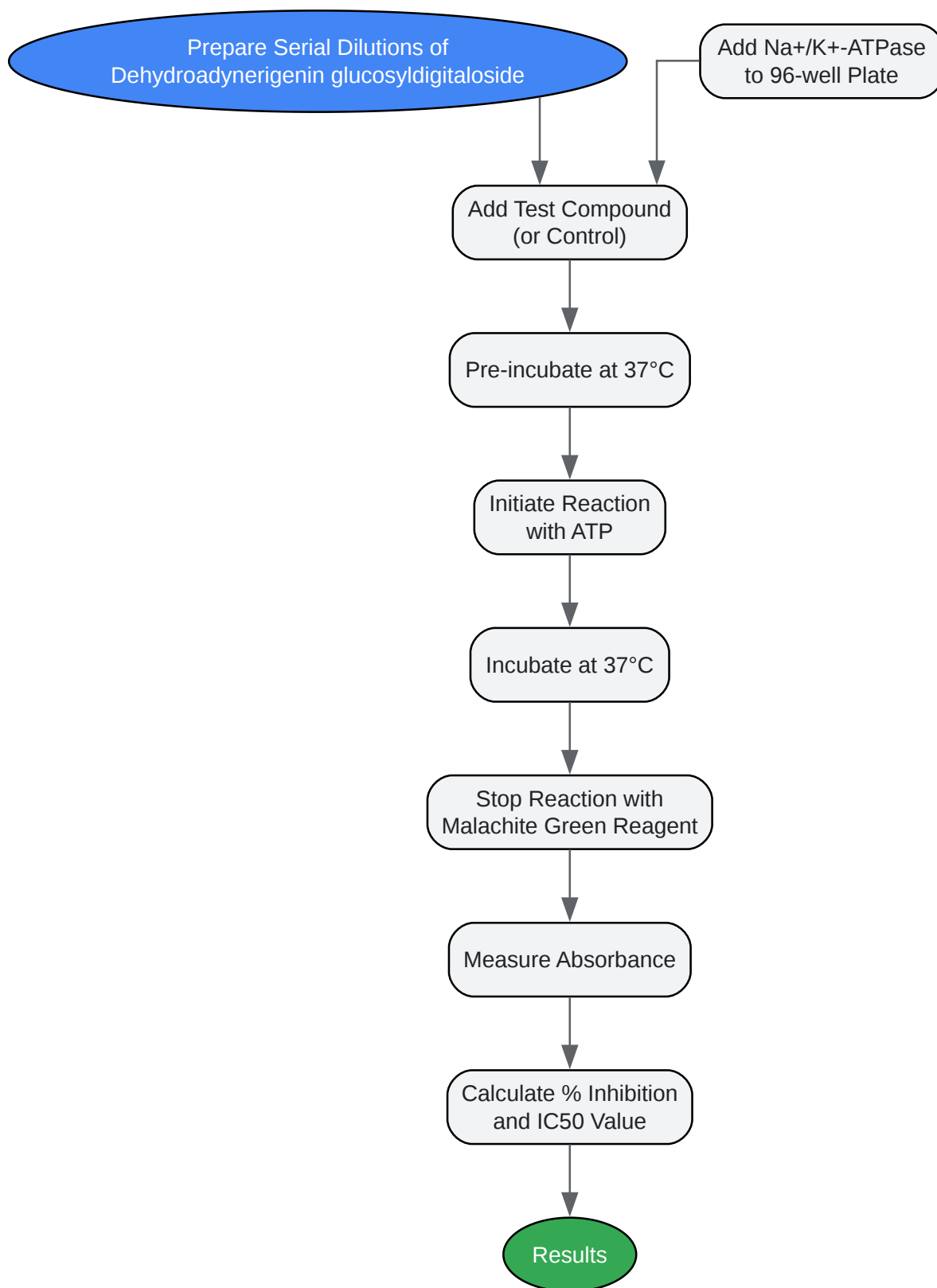
Materials:

- Purified Na⁺/K⁺-ATPase enzyme
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 4 mM MgCl₂)
- ATP
- Malachite green reagent for phosphate detection
- **Dehydroadynerigenin glucosyldigitaloside** (or other test compounds)
- 96-well microplate
- Incubator
- Microplate reader

Procedure:

- Prepare a series of dilutions of **Dehydroadynerigenin glucosyldigitaloside** in the assay buffer.
- In a 96-well plate, add a fixed amount of Na⁺/K⁺-ATPase enzyme to each well.
- Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the enzymatic reaction by adding a specific concentration of ATP to each well.
- Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.

- Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis.
- Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
- The amount of phosphate produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).



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Workflow for the in vitro Na⁺/K⁺-ATPase inhibition assay.

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